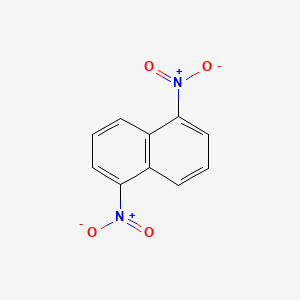

1,5-Dinitronaphthalene

Description

Significance of Dinitronaphthalene Isomers in Organic Synthesis and Materials Science

Dinitronaphthalene isomers are crucial intermediates in the synthesis of a wide array of organic compounds. ontosight.ai They are foundational materials for the production of dyes, pigments, and agrochemicals. ontosight.ai In the field of materials science, nitronaphthalenes are explored for their potential in developing new materials, including explosives, propellants, and advanced polymers. ontosight.ai

The specific isomer, 1,5-dinitronaphthalene (B40199), is a key precursor in the production of 1,5-diaminonaphthalene. google.com This diamine is then primarily used to synthesize 1,5-naphthalene diisocyanate (NDI), a critical component in the manufacturing of high-performance polyurethane. patsnap.comgoogle.com The polyurethane derived from NDI exhibits superior hardness, resilience, heat resistance, and wear resistance, making it suitable for demanding applications where conventional polyurethanes may fail, such as in high-temperature and oily environments. patsnap.com Furthermore, this compound is utilized as an intermediate for dyes like naphthazarin and is also a component in the formulation of some nitrate (B79036) explosives. chemicalland21.comchemicalbook.com

Historical Context of Naphthalene (B1677914) Nitration Research

The nitration of aromatic compounds is one of the oldest and most important reactions in industrial organic chemistry. beilstein-journals.org The journey of nitration began with the nitration of benzene (B151609) by Mitscherlich in 1834. rushim.ru Shortly after, the use of a mixture of nitric and sulfuric acids, known as "mixed acid," was introduced for aromatic nitration. beilstein-journals.orgrushim.ru

The nitration of naphthalene itself has been a subject of continuous study. rushim.ru Traditional methods for producing dinitronaphthalenes, including this compound, have relied on processes like the nitric acid method and the mixed acid method. google.com These conventional methods often suffer from drawbacks such as low selectivity, high energy consumption, and significant environmental pollution due to the generation of acidic waste. patsnap.commdpi.com

Early research into the mechanism of electrophilic aromatic nitration led to the understanding that the nitronium ion (NO₂⁺) is the reactive species in many cases. beilstein-journals.org Studies on the nitration of naphthalene revealed that the ratio of α-nitronaphthalene to β-nitronaphthalene can vary depending on the nitrating agent used. pnas.org The direct nitration of naphthalene typically yields a mixture of 1,5- and 1,8-dinitronaphthalenes. chemicalbook.com The separation of these isomers has been a significant area of research, with methods including fractional crystallization and solvent extraction being employed. chemicalbook.com

In recent years, there has been a growing emphasis on developing cleaner and more efficient nitration technologies. patsnap.com This has led to research into alternative nitrating agents and catalytic systems to improve selectivity and reduce environmental impact. patsnap.commdpi.com For instance, methods using nitrogen dioxide as the nitrating agent have been explored to create a non-acidic and milder reaction environment. patsnap.com Additionally, the use of microchannel reactors for the nitration of naphthalene is being investigated to enable safer, high-yield, and continuous production with reduced environmental pollution. google.com

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₆N₂O₄ | solubilityofthings.com |

| Molecular Weight | 218.17 g/mol | chemicalland21.com |

| Appearance | Yellow crystalline solids/powder | chemicalland21.comsolubilityofthings.com |

| Melting Point | 216 - 217 °C | chemicalland21.com |

| Solubility in Water | 0.1 g/100ml | chemicalland21.com |

| Solubility in Organic Solvents | Soluble in ethyl acetate, acetone (B3395972), benzene, and toluene | solubilityofthings.com |

| Density | 1.5750 g/cm³ | solubilityofthings.com |

Research Findings on Dinitronaphthalene Isomer Synthesis

| Study | Method | Key Findings | Source |

| Traditional Nitration | Naphthalene with mixed acid (nitric and sulfuric acids) | Produces a mixture of 1,5- and 1,8-dinitronaphthalenes. Isomers are separated by fractional crystallization or solvent extraction. | chemicalbook.com |

| Alternative Nitrating Agent | Naphthalene with nitrogen dioxide in a catalyst and oxygen atmosphere | Aims for a non-acidic, cleaner method with good selectivity and high atom efficiency. | patsnap.com |

| Microchannel Reactor | Naphthalene and nitric acid in a Corning microchannel reactor | Offers a safe, high-yield, continuous production method with reduced environmental pollution. | google.com |

| Catalytic Nitration | 1-Nitronaphthalene (B515781) and nitrogen dioxide over HY zeolite catalyst | Achieves high selectivity for dinitronaphthalene compounds. |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCJXFCHHDFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025165 | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish white needles or light yellow fluffy solid. (NTP, 1992), Yellowish-white or light yellow solid; [CAMEO] light yellow crystalline powder; [MSDSonline] | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000428 [mmHg] | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-71-0, 27478-34-8, 71607-49-3 | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027478348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5(Or 1,8)-dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5(or 1,8)-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI2S14IW4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

421 to 423 °F (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Mechanisms of 1,5 Dinitronaphthalene

Direct Nitration Routes for 1,5-Dinitronaphthalene (B40199) Formation

Direct nitration is the most common approach for synthesizing this compound. This typically involves the use of strong nitrating agents to introduce two nitro groups onto the naphthalene (B1677914) ring.

Nitration of Naphthalene: Regioselectivity and Isomer Control

The direct nitration of naphthalene is a two-step process. The first nitration of naphthalene is highly regioselective, yielding predominantly 1-nitronaphthalene (B515781) (the alpha-isomer) over 2-nitronaphthalene (B181648) (the beta-isomer). youtube.comscitepress.org The ratio of these isomers can vary depending on the nitrating agent and reaction conditions, but typically favors the alpha-isomer in a ratio of about 9:1 to 29:1. researchgate.netnih.gov This preference is attributed to the greater stability of the carbocation intermediate formed during the electrophilic attack at the alpha-position, which allows for the preservation of one of the aromatic rings' full conjugation. youtube.com

The second nitration, which leads to dinitronaphthalenes, is more complex. When naphthalene is treated with a nitrating mixture, such as a combination of nitric and sulfuric acids, a mixture of dinitronaphthalene isomers is formed. google.comchemicalbook.com The primary products of this dinitration are this compound and 1,8-dinitronaphthalene (B126178). chemicalbook.com The formation of these isomers is a consequence of the directing effect of the first nitro group, which deactivates the ring it is attached to and directs the second nitro group to the other ring, primarily at the 5- and 8-positions.

Controlling the ratio of 1,5- to 1,8-dinitronaphthalene is a significant challenge in industrial processes. The isomer distribution is influenced by factors such as the composition of the nitrating agent, reaction temperature, and the presence of solvents. google.com For instance, a process using only nitric acid with a concentration of 72-87% by weight has been developed to directly nitrate (B79036) naphthalene to a mixture of dinitronaphthalenes, from which this compound can be isolated. epo.orggoogle.com This method avoids the use of sulfuric acid, which simplifies the process and reduces the generation of hazardous waste. epo.orggoogle.com

| Nitrating Agent | α/β Isomer Ratio | Reference |

|---|---|---|

| Mixed Acid (H₂SO₄/HNO₃) | ~90:10 | youtube.com |

| Various Agents | 9 to 29 | researchgate.netnih.gov |

Nitration of 1-Nitronaphthalene: Pathways and Product Distribution

A common strategy to improve the yield of this compound is the nitration of isolated 1-nitronaphthalene. This approach allows for more targeted control over the second nitration step. The nitro group in 1-nitronaphthalene deactivates the ring to which it is attached and directs the incoming electrophile to the other ring, primarily to the C5 and C8 positions.

Catalytic Nitration Strategies

To address the challenges of regioselectivity and the environmental concerns associated with traditional nitration methods, various catalytic strategies have been explored for the synthesis of this compound.

Role of Zeolite Catalysts in this compound Synthesis

Zeolites, which are microporous aluminosilicate (B74896) minerals, have shown promise as catalysts for the nitration of naphthalene and 1-nitronaphthalene. mdpi.comchemicalbook.com Their shape-selective properties can influence the isomer distribution of the products. Different types of zeolites, such as HBEA, HZSM-5, and HY, have been investigated for this reaction. chemicalbook.comresearchgate.netresearchgate.net

| Catalyst | Nitrating Agent | Key Finding | Reference |

|---|---|---|---|

| HY Zeolite | NO₂ | 87.6% total selectivity to 1,5-, 1,4-, and 1,3-DNN | researchgate.net |

| HBEA-25 | Fuming HNO₃ | Improved regioselectivity and conversion | chemicalbook.com |

| 5 wt% PW/HZSM-5 | Fuming HNO₃ | 48.5% yield of this compound | researchgate.net |

Solid Superacid Catalysis in Nitration Reactions

Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂), have also been employed as catalysts in the nitration of 1-nitronaphthalene to enhance the selectivity towards this compound. researchgate.netresearchgate.net These catalysts offer strong acidic sites that can facilitate the nitration reaction under milder conditions.

One study demonstrated that a sulfated zirconia catalyst, in combination with dioxygen and acetic anhydride, achieved a 93.8% conversion of 1-nitronaphthalene with a 52.8% selectivity for this compound. researchgate.netresearchgate.net An even more advanced solid superacid catalyst, S₂O₈²⁻/Fe-ZrO₂, has been developed, which showed a 96.8% conversion of 1-nitronaphthalene and a 62.6% selectivity for this compound when using NO₂ as the nitrating agent in an O₂-Ac₂O system. researchgate.netresearchgate.net The high catalytic activity of these materials is attributed to their strong Lewis acid sites. researchgate.net

Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the production of this compound. researchgate.netmdpi.com A key focus has been the reduction or elimination of hazardous reagents like sulfuric acid. epo.orggoogle.com

The direct nitration of naphthalene using only concentrated nitric acid is one such approach that avoids the use of sulfuric acid, thereby simplifying the process and reducing the environmental burden of acid waste treatment. epo.orggoogle.com Another green strategy involves the use of nitrogen dioxide (NO₂) as a nitrating agent in the presence of a catalyst. researchgate.netgoogle.com This method can be performed under mild conditions and offers good selectivity. researchgate.netgoogle.com

The use of recyclable solid catalysts, such as zeolites and solid superacids, is a cornerstone of green chemistry approaches in this field. researchgate.netchemicalbook.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste generation. chemicalbook.com Furthermore, the development of continuous flow processes using microchannel reactors for the nitration of naphthalene is being explored to improve safety, efficiency, and reduce environmental impact. google.com

Microchannel Reactor Technology for this compound Synthesis

The synthesis of this compound has been significantly advanced through the application of microchannel reactor technology. This method offers a departure from traditional batch reactors, providing a safer, more efficient, and continuous process for the nitration of naphthalene. google.com

Microchannel reactors, characterized by channels with sub-millimeter dimensions, provide a large surface-area-to-volume ratio, which leads to superior heat and mass transfer capabilities. dgchemtech.commdpi.com This is particularly advantageous for highly exothermic reactions like nitration, allowing for precise temperature control and minimizing the risk of runaway reactions. patsnap.comnih.gov The technology facilitates a continuous production model that can yield high-purity dinitronaphthalene products with a significant reduction in environmental pollution compared to conventional methods. google.com

In a typical process utilizing a Corning microchannel reactor, a solution of naphthalene dissolved in an organic solvent and a nitrating agent (such as nitric acid) are introduced into separate channels via metering pumps. google.com The reactants are preheated within the reactor before being combined in a mixing zone. The subsequent nitration reaction occurs rapidly, with residence times ranging from tens of seconds to a few minutes, to produce this compound along with its isomer, 1,8-dinitronaphthalene. google.com

The precise control over reaction parameters afforded by microreactors leads to high conversion rates of naphthalene and high selectivity for the desired dinitronaphthalene products. google.com This continuous flow process is not only efficient but also enhances operational safety. google.com

Table 1: Comparison of Reactor Technologies for Dinitronaphthalene Synthesis

| Feature | Microchannel Reactor Technology | Traditional Batch Reactor Technology |

|---|---|---|

| Operation Mode | Continuous Flow google.com | Batch |

| Heat Transfer | Excellent, rapid dissipation of heat dgchemtech.com | Limited, potential for localized hot spots |

| Mass Transfer | Enhanced due to short diffusion distances dgchemtech.com | Dependent on stirring efficiency |

| Safety | High, due to small reaction volumes and superior temperature control google.com | Higher risk of thermal runaway |

| Reaction Time | Seconds to minutes google.com | Hours |

| Productivity | High-yield, continuous production google.com | Batch-dependent, potential for downtime |

| Environmental Impact | Reduced organic waste and pollution google.com | Significant waste acid and organic byproducts |

| Process Control | Precise control over temperature, pressure, and residence time google.com | Less precise, potential for variability |

Mechanistic Investigations of Nitration Reactions Leading to this compound

The formation of this compound is achieved through the nitration of naphthalene, which is a classic example of an electrophilic aromatic substitution reaction. study.com This process typically occurs in two stages: the mono-nitration of naphthalene to primarily form 1-nitronaphthalene, followed by a second nitration to yield a mixture of dinitronaphthalene isomers, including the 1,5- and 1,8-isomers.

Electrophilic Aromatic Substitution Mechanisms

The nitration of aromatic compounds proceeds via a well-established two-step mechanism. masterorganicchemistry.comlibretexts.org

Formation of the Electrophile : The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. study.comdocbrown.info

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the Wheland Intermediate : The electron-rich π-system of the naphthalene ring acts as a nucleophile, attacking the electrophilic nitronium ion. study.commasterorganicchemistry.com This initial attack is the slow, rate-determining step as it disrupts the aromaticity of one of the rings, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. masterorganicchemistry.comlibretexts.org

For the initial nitration of naphthalene, attack at the C1 (alpha) position is kinetically favored over the C2 (beta) position. This preference is because the carbocation intermediate formed from alpha-attack is more stable. Its resonance structures include two forms where the aromaticity of the adjacent benzene (B151609) ring is preserved, whereas the intermediate from beta-attack has only one such contributing structure. youtube.com This leads to 1-nitronaphthalene being the major product under most conditions. youtube.comresearchgate.net

The second nitration, that of 1-nitronaphthalene, is more complex. The existing nitro group is a deactivating group and a meta-director. However, in the naphthalene ring system, the directing effects are toward the other ring. The incoming nitro group will preferentially substitute at the C5 and C8 positions of the unsubstituted ring, which are alpha positions that are electronically activated. This leads to the formation of this compound and 1,8-dinitronaphthalene. researchgate.net

Table 2: Key Steps in the Electrophilic Nitration of Naphthalene

| Step | Description |

|---|---|

| 1: Electrophile Generation | A strong acid catalyst (e.g., H₂SO₄) protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). study.com |

| 2: Nucleophilic Attack | The π-electron system of the naphthalene ring attacks the nitronium ion. masterorganicchemistry.com |

| 3: Intermediate Formation | A resonance-stabilized carbocation, the Wheland intermediate, is formed. The aromaticity of the attacked ring is temporarily disrupted. libretexts.org |

| 4: Deprotonation | A base (e.g., HSO₄⁻) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromatic system. docbrown.info |

Influence of Reaction Conditions on Reaction Pathway and Selectivity

The selectivity of the dinitration of naphthalene is highly dependent on the reaction conditions. Factors such as the nitrating agent, solvent, temperature, and catalysts can significantly alter the ratio of the resulting dinitronaphthalene isomers. researchgate.netresearchgate.net

The nitration of naphthalene itself is sensitive to temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of 1-nitronaphthalene. brainly.in At higher temperatures, the reaction shifts towards thermodynamic control, which can influence the product distribution. brainly.in

In the subsequent nitration of 1-nitronaphthalene, the choice of catalyst and reaction medium is crucial for achieving high selectivity for this compound. Research has shown that using nitrogen dioxide (NO₂) as the nitrating agent in the presence of a solid superacid catalyst like sulfated zirconia (SO₄²⁻/ZrO₂) can achieve high conversion and selectivity. researchgate.net One study demonstrated that this catalytic system, promoted by dioxygen and acetic anhydride, resulted in a 93.8% conversion of 1-nitronaphthalene with a 52.8% selectivity for this compound under mild conditions. researchgate.net

The use of different organic solvents can also influence the isomer ratio. For instance, studies on the nitration of naphthalene with fuming nitric acid have shown that the yield of dinitronaphthalene can reach 78% in hexane. researchgate.net The choice of solvent affects the solubility of the reactants and intermediates, which can in turn influence the reaction pathway.

Table 3: Influence of Catalysts on Nitration of 1-Nitronaphthalene with NO₂

| Catalyst | Conversion of 1-Nitronaphthalene (%) | Selectivity to 1,5-DNN (%) | Selectivity to 1,3-DNN (%) | Selectivity to 1,4-DNN (%) | Selectivity to 1,8-DNN (%) |

|---|---|---|---|---|---|

| Ni(CH₃COO)₂·4H₂O | 33.10 | 34.10 | 23.56 | 19.30 | 3.56 |

| SO₄²⁻/ZrO₂ (with O₂/Ac₂O) | 93.8 | 52.8 | - | - | - |

Data sourced from a study on dinitronaphthalene preparation. researchgate.net Note: DNN refers to Dinitronaphthalene. The second row represents an optimized result from a different catalytic system and conditions.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,5 Dinitronaphthalene

Vibrational Spectroscopy of 1,5-Dinitronaphthalene (B40199)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The solid-phase FTIR spectrum of this compound has been recorded in the region of 4000–50 cm⁻¹. mdpi.com The interpretation of the spectrum is complex and relies on computational aids such as normal coordinate analysis based on density functional theory (DFT). mdpi.com These analyses allow for the assignment of observed absorption bands to specific molecular vibrations.

Key vibrational modes identified in the FTIR spectrum include the stretching and bending of the nitro groups (NO₂), C-H stretching of the aromatic ring, and various skeletal vibrations of the naphthalene (B1677914) core. For instance, the aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. The C-N stretching vibrations are identified at approximately 1296 cm⁻¹ and 1215 cm⁻¹. mdpi.com A subsequent critique of early computational studies suggested that some initial vibrational assignments may have been misinterpreted and proposed reassignments based on further analysis. washington.edu

Table 1: Selected FTIR Vibrational Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Assignment |

| 3100–3000 | Aromatic C-H Stretching |

| ~1590 | NO₂ Asymmetric Stretching |

| ~1340 | NO₂ Symmetric Stretching |

| 1296 | C-N Stretching |

| 1215 | C-N Stretching |

| 800–650 | C-H Out-of-plane Bending |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FTIR data, the solid-phase FT-Raman spectrum of this compound has been recorded in the 3500–100 cm⁻¹ region. mdpi.com The analysis provides information on the vibrational modes that are Raman active, which often differ in intensity from those observed in FTIR due to different quantum mechanical selection rules.

The FT-Raman spectrum is also interpreted with the aid of DFT calculations to assign the observed bands to fundamental vibrational modes. mdpi.com Prominent bands in the FT-Raman spectrum correspond to the symmetric vibrations of the molecule, such as the breathing modes of the naphthalene ring and the symmetric stretching of the nitro groups. The C-N stretching vibrations in the FT-Raman spectrum have been identified at 1294, 1250, and 1216 cm⁻¹. mdpi.com As with the FTIR data, it has been noted that initial ab initio calculations and spectral interpretations were later corrected and reassigned. washington.edu

Table 2: Selected FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100–3000 | Aromatic C-H Stretching |

| ~1600 | Aromatic Ring Stretching |

| ~1345 | NO₂ Symmetric Stretching |

| 1294 | C-N Stretching |

| 1250 | C-N Stretching |

| 1216 | C-N Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

X-ray Crystallography of this compound and its Crystal Polymorphism

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Unit Cell Parameters and Space Group Determination

Crystals of this compound have been analyzed by single-crystal X-ray diffraction. iucr.org The compound crystallizes in the monoclinic system, and the space group was determined to be P2₁/a. iucr.org This space group indicates a centrosymmetric arrangement of molecules within the unit cell. There are two molecules of this compound per unit cell (Z=2). iucr.org The detailed unit cell parameters from this crystallographic study are presented in Table 3. iucr.org

Table 3: Crystal Data and Unit Cell Parameters for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 7.76 ± 0.02 Å |

| b | 16.32 ± 0.04 Å |

| c | 3.70 ± 0.01 Å |

| β | 101° 48' ± 10' |

| Volume (V) | 458.7 ų |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density | 1.579 g·cm⁻³ |

| Measured Density | 1.578 g·cm⁻³ |

Data sourced from Trotter, J. (1960). iucr.org

Computational Chemistry and Quantum Mechanical Studies of 1,5 Dinitronaphthalene

Density Functional Theory (DFT) Investigations of 1,5-Dinitronaphthalene (B40199)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. jmchemsci.comaps.org It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized molecules like this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, and is frequently used for such investigations. nih.gov

Geometric optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, particularly using the B3LYP method with basis sets like 6-311+G(d,p) and 6-311++G(d,p), have been employed to determine its optimized molecular geometry. researchgate.net

The calculated geometric parameters, such as bond lengths and bond angles, show excellent agreement with experimental values obtained from X-ray diffraction studies. researchgate.netresearchgate.net This consistency validates the computational model's ability to accurately describe the molecular structure of the title compound. The naphthalene (B1677914) core is planar, with the two nitro groups (NO₂) twisted slightly out of the plane of the aromatic rings.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C-N | ~1.47 Å |

| N-O | ~1.22 Å | |

| C-C (aromatic) | ~1.37 - 1.43 Å | |

| C-H | ~1.08 Å | |

| Bond Angles | O-N-O | ~124.5° |

| C-N-O | ~117.8° | |

| C-C-N | ~118.5° |

Note: The values presented are approximate and representative of typical results from DFT/B3LYP calculations. Actual values may vary slightly depending on the specific basis set used.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. openscienceonline.com For this compound, theoretical frequencies have been calculated using the B3LYP method. researchgate.netresearchgate.net

The computed vibrational spectra can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.net Although theoretical calculations often overestimate frequencies due to the harmonic approximation, a scaling factor is typically applied to achieve better agreement with experimental data. researchgate.net The assignments of vibrational modes, such as C-H stretching, C=C aromatic ring stretching, and the characteristic symmetric and asymmetric stretching of the NO₂ groups, are clarified through these calculations. The potential energy distribution (PED) analysis is used to provide a complete assignment of the observed spectral bands. researchgate.net

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | ~1530 cm⁻¹ | Correlates closely |

| NO₂ Symmetric Stretch | ~1340 cm⁻¹ | ~1340 cm⁻¹ | Correlates closely |

| C=C Aromatic Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Correlates closely |

| C-H Aromatic Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Correlates closely |

Note: The table provides a summary of key vibrational modes. Detailed assignments involve numerous other bands.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov

For this compound, the HOMO and LUMO energy levels and their gap have been calculated using DFT. The analysis reveals that a smaller energy gap implies higher chemical reactivity and lower kinetic stability. researchgate.net The HOMO-LUMO gap for this compound is found to be approximately 3.42 eV, suggesting a moderate degree of stability and chemical reactivity. researchgate.net The distribution of these orbitals shows that the HOMO is primarily located on the naphthalene ring, whereas the LUMO is distributed over the nitro groups and the aromatic system, indicating the sites for electrophilic and nucleophilic attacks.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap (ΔE) | ~3.42 eV |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wikipedia.orgwisc.edu It provides a description of the localized Lewis-like structure of a molecule. wisc.edu The analysis involves the study of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). wisc.edu

In this compound, NBO analysis reveals significant delocalization effects and charge transfer from the naphthalene ring to the electron-withdrawing nitro groups. researchgate.netresearchgate.net The interactions between the lone pair orbitals of the oxygen atoms (donors) and the antibonding orbitals of the C-N and C-C bonds (acceptors) are key contributors to the molecule's stability. This intramolecular charge transfer is a critical factor influencing the molecule's electronic properties and reactivity. researchgate.net

Noncovalent interactions (NCI), such as van der Waals forces and hydrogen bonds, play a crucial role in determining the structure and stability of molecular crystals. nih.gov While this compound does not form strong classical hydrogen bonds, weak C-H···O interactions and π-π stacking interactions are significant in its solid-state packing. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. For related dinitronaphthalene derivatives, Hirshfeld analysis has shown that O···H/H···O, H···H, and C···H/H···C contacts are the most important contributors to crystal packing. nih.gov These weak interactions collectively stabilize the crystal lattice of this compound.

Ab Initio and Semi-Empirical Methods Applied to this compound Systems

Beyond DFT, other quantum mechanical methods are available for studying molecular systems. nih.gov

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without using experimental data for parameterization. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy but at a significantly higher computational cost. While detailed ab initio studies specifically on this compound are less common than DFT studies, they can serve as benchmarks for validating the results from less computationally intensive methods.

Semi-Empirical Methods: These methods simplify the calculations by using parameters derived from experimental data. scribd.commpg.de Methods such as AM1 (Austin Model 1) and PM3 (Parameterized Model 3) are much faster than ab initio or DFT methods, allowing for the study of larger systems or longer timescale simulations. jmchemsci.com However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. libretexts.org For a molecule like this compound, semi-empirical methods could be used for initial conformational searches or for modeling its behavior in larger molecular assemblies, though the results would generally be considered less reliable than those from DFT or ab initio calculations. scribd.com

Prediction of Reactivity and Electrochemical Properties via Computational Models

Computational chemists have employed sophisticated models to predict the reactivity and electrochemical characteristics of this compound (DNN). These theoretical investigations provide a microscopic understanding of its behavior, complementing experimental findings. A key study in this area utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to elucidate the electronic structure and properties of this compound. researchgate.net

At the heart of these predictions are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in determining the molecule's ability to donate or accept electrons. For this compound, the HOMO is primarily localized on the naphthalene ring, while the LUMO is distributed across the entire molecule, including the nitro groups. This distribution is indicative of the electron-withdrawing nature of the nitro functional groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Based on the calculated HOMO and LUMO energies, several key quantum chemical descriptors that predict reactivity and electrochemical behavior can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. A lower ionization potential indicates a greater ease of donating an electron.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO. A higher electron affinity suggests a greater propensity to accept an electron.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the ease of electron cloud polarization.

Detailed computational studies have yielded specific values for these properties for this compound, which are summarized in the tables below. These theoretically derived parameters provide a robust framework for understanding and predicting the chemical behavior of this compound in various chemical environments and reactions. researchgate.net The photocatalytic oxidation of this compound has been investigated through a combination of experimental work and quantum mechanical calculations within the framework of Density Functional Theory (DFT). nih.gov

Interactive Data Tables

Calculated Frontier Orbital Energies and Energy Gap of this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.435 |

| ELUMO | -4.598 |

| Energy Gap (ΔE) | 3.837 |

Predicted Reactivity and Electrochemical Descriptors of this compound

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 8.435 |

| Electron Affinity | A | 4.598 |

| Absolute Electronegativity | χ | 6.5165 |

| Absolute Hardness | η | 1.9185 |

| Softness | S | 0.5212 |

Chemical Transformations and Derivatization of 1,5 Dinitronaphthalene

Reduction Reactions of 1,5-Dinitronaphthalene (B40199) to Aminonaphthalenes

The conversion of this compound to aminonaphthalenes is a critical step in its utilization. The most significant product of this reduction is 1,5-diaminonaphthalene, a key industrial intermediate.

The preparation of 1,5-diaminonaphthalene (1,5-DAN) is achieved by the reduction of this compound through several methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation is a common industrial approach, often employing noble metal catalysts like palladium on carbon (Pd/C). However, research has focused on developing more cost-effective non-noble metal catalysts. For instance, nickel catalysts supported on acid-treated carbon nanotubes (Ni/CNTs) have demonstrated high efficacy, achieving a 100% conversion of this compound and a 92.04% selectivity to 1,5-diaminonaphthalene under mild conditions of 0.6 MPa hydrogen pressure and 393 K.

Another established method involves chemical reduction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system, such as ferric chloride hexahydrate and activated carbon. This process offers high yields and operates under mild reaction conditions, making it suitable for large-scale production. Electrochemical synthesis provides an alternative route, where the reduction occurs on a copper electrode in a dimethylformamide (DMF)-water solution, yielding 1,5-diaminonaphthalene with maximal yields around 77%.

| Method | Catalyst/Reagent | Solvent | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Nickel on Carbon Nanotubes (Ni/CNTs) | N,N-Dimethylformamide (DMF) | 0.6 MPa H₂, 393 K | 100% Conversion, 92.04% Selectivity | |

| Catalytic Hydrogenation | 5% Palladium on Carbon (Pd/C) | Not specified | 0.1 - 1.5 MPa H₂, 80 - 120°C | High reaction yield | |

| Chemical Reduction | Hydrazine Hydrate | o-Dichlorobenzene | FeCl₃·6H₂O/Activated Carbon, 80°C | 90.9% Yield | |

| Electrochemical Reduction | Copper (Cu) electrode | DMF-water | Room Temperature | Up to 77% Yield |

While the complete reduction of both nitro groups to form 1,5-diaminonaphthalene is the most common transformation, the stepwise reduction of the two nitro groups is mechanistically plausible. Electrochemical studies using cyclic voltammetry have shown that this compound exhibits two distinct, successive reduction waves in a DMF-water solution, corresponding to the electroreduction of each nitro group. This observation indicates that the reduction is an irreversible, diffusion-controlled process that occurs in stages. However, the primary focus of synthetic methods is typically the exhaustive reduction to the diamine, and the isolation of a stable mono-reduced intermediate, 1-amino-5-nitronaphthalene, is not a commonly reported outcome.

Synthesis of Naphthalene (B1677914) Diisocyanates from this compound Precursors

This compound is the precursor for 1,5-naphthalene diisocyanate (NDI), a monomer used to produce high-performance polyurethanes. The synthesis is a two-step process: first, this compound is reduced to 1,5-diaminonaphthalene, which is then converted to NDI. The second step, phosgenation, involves reacting 1,5-diaminonaphthalene with phosgene (B1210022) or a phosgene equivalent.

In a typical procedure, 1,5-diaminonaphthalene is dissolved in a solvent like chlorobenzene (B131634) or o-dichlorobenzene and reacted with phosgene gas, achieving yields as high as 95.7%. To mitigate the hazards associated with phosgene gas, solid phosgene, also known as triphosgene (B27547) or bis(trichloromethyl) carbonate, can be used as a safer alternative. This method involves dissolving the diamine and triphosgene in a solvent such as chlorobenzene and carrying out the reaction, which can be activated by a base mixture like triethylamine (B128534) and pyridine.

| Phosgenating Agent | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Phosgene (gas) | Dichlorobenzene | Formation of diamine salt with HCl prior to phosgenation | 95.7% | |

| Phosgene (gas) | Chlorobenzene | Phosgene preheated to 230°C | 87.6% | |

| Triphosgene (solid) | Chlorobenzene | Activated with triethylamine and pyridine | Not specified |

Role of this compound as a Building Block in Complex Organic Synthesis

Through its conversion to 1,5-diaminonaphthalene, this compound serves as a foundational building block for creating complex macromolecules and functional materials. The rigid, aromatic naphthalene core is imparted to these larger structures, often enhancing their thermal, mechanical, and chemical properties.

The derivatives of this compound, particularly 1,5-diaminonaphthalene, are utilized in the synthesis of complex polymeric structures. One notable application is the creation of imine-linked covalent organic frameworks (COFs). In this context, the diamine acts as a rigid building block that, when reacted with appropriate aldehyde-functionalized monomers, forms a porous, crystalline, and stable network structure. These materials are investigated for applications in gas storage, catalysis, and sensing.

The most significant application of this compound as a building block is in the field of polymer science. The derivatives obtained from it are crucial monomers for high-performance polymers.

Polyurethanes: 1,5-Naphthalene diisocyanate (NDI), derived from this compound, is a key component in the production of specialty polyurethane elastomers. These materials are known for their exceptional dynamic properties, resilience, and resistance to abrasion, making them suitable for demanding applications in machinery, transportation, and engineering.

Polyimides: 1,5-Diaminonaphthalene is used as a diamine monomer in the synthesis of polyimides. Polyimides are a class of polymers known for their outstanding thermal stability, chemical resistance, and mechanical strength. By incorporating the rigid naphthalene unit from 1,5-diaminonaphthalene into the polymer backbone, it is possible to produce polyimides with enhanced properties. For example, co-polymerizing 1,5-diaminonaphthalene with other standard monomers can improve the glass transition temperature, tensile strength, and dielectric properties of the resulting polyimide films, making them suitable for applications in electronics and aerospace.

| Starting Material | Key Intermediate | Final Material | Key Properties | Reference |

|---|---|---|---|---|

| This compound | 1,5-Diaminonaphthalene | Polyimides | High thermal stability, enhanced mechanical and dielectric properties | |

| This compound | 1,5-Naphthalene Diisocyanate | Polyurethanes | High performance, excellent resilience and abrasion resistance | |

| This compound | 1,5-Diaminonaphthalene | Covalent Organic Frameworks (COFs) | Porous, crystalline, rigid structure |

Cyclophane Synthesis Incorporating this compound Moieties

The synthesis of cyclophanes containing this compound units has been achieved through modular approaches. These synthetic strategies are designed to create rigid, hydrophobic cavities capable of binding guest molecules. The this compound component is introduced to function as a π-acceptor, a key feature for interacting with electron-rich guest molecules.

One documented synthesis involves the reaction of this compound-3,7-dicarbonyl dichloride with a monoprotected diamine, such as 4-[[(1,1-dimethylethoxy)carbonyl]amino]benzylamine. This method is carefully controlled to prevent the formation of polymeric byproducts. Subsequent deprotection and coupling reactions, for instance with this compound-3,7-dicarboxylic acid, lead to the formation of the desired cyclophane structure. In some variations, tripeptide units have also been incorporated into the cyclophane framework to introduce chiral recognition capabilities through hydrogen bonding.

Design Principles for π-Acceptor Cyclophanes

The fundamental design principle for cyclophanes incorporating this compound is the creation of a pre-organized binding cavity. This cavity is intended to be hydrophobic and structurally rigid to facilitate the encapsulation of guest molecules. The key feature of this design is the integration of the this compound moiety as a π-acceptor. The electron-deficient nature of the dinitronaphthalene aromatic system is intended to promote attractive interactions with electron-rich aromatic guests, a phenomenon central to the formation of charge-transfer complexes.

The synthetic tunability of cyclophanes allows for the modification of the size, shape, and electronic properties of the binding cavity to target a wide array of molecular guests. By incorporating units like this compound, chemists aim to create synthetic receptors with specific molecular recognition properties.

Steric Effects on π-Acceptor Strength

A critical factor influencing the efficacy of this compound-based cyclophanes as π-acceptors is the steric hindrance experienced by the nitro groups. Research has shown that in these cyclophane structures, steric interactions can compel the nitro groups to rotate out of the plane of the naphthalene ring. This deviation from planarity significantly diminishes their electron-withdrawing capability and, consequently, their effectiveness as π-acceptors.

To quantify and compare the π-acceptor strength of these and other aromatic units, UV-visible titrimetric methods have been employed. These studies utilize a strong π-donor, such as N,N,N',N'-tetramethyl-1,4-phenylenediamine (TMPD), to probe the acceptor strength of the cyclophane. The results from these titrations indicate that cyclophanes derived from this compound are relatively poor hosts. Their π-acceptor strength is found to be weaker than that of other systems, such as those based on viologens, which are known to form effective π-acceptor cyclophanes.

The following table summarizes the comparative π-acceptor strength of different aromatic units as determined by these studies.

| Aromatic Unit | Relative π-Acceptor Strength |

| Anthraquinone disulfonate | Strongest |

| Methyl viologen | Strong |

| This compound derivatives | Weaker |

| 1,4,5,8-Naphthalenetetracarboxylic diimide | Weaker |

This table provides a qualitative ranking of π-acceptor strength based on comparative studies.

These findings underscore the importance of steric considerations in the design of functional π-acceptor cyclophanes. While this compound possesses inherent electron-accepting properties, its incorporation into a constrained cyclophane structure can lead to geometric distortions that compromise its intended function.

Environmental Aspects and Toxicological Studies of 1,5 Dinitronaphthalene

Environmental Occurrence and Distribution of 1,5-Dinitronaphthalene (B40199)

This compound is a synthetic nitroaromatic compound that is not naturally occurring. Its presence in the environment is primarily a result of industrial activities. As an intermediate in the production of dyes, pigments, and polymers, its release into the environment can occur during manufacturing, processing, and disposal.

Presence in Contaminated Soil and Water Samples

The detection of this compound in environmental samples is often associated with specific industrial and military activities. Soil and water contamination is a significant concern at sites where this compound is manufactured or used.

One study investigating soil samples from areas contaminated with explosives found this compound to be one of the abundant contaminants. While specific concentrations in that particular study were not detailed in the provided abstract, the presence of various dinitronaphthalene isomers in industrial wastewater has been documented. For instance, in the wastewater from a dye factory, the concentration of total dinitronaphthalenes was found to be 2.5 mg/L.

Table 1: Reported Presence of Dinitronaphthalene Isomers in Environmental Samples

| Environmental Matrix | Compound/Isomer | Concentration | Location/Source |

| Soil | This compound | Present | Explosives-contaminated site |

| Wastewater | Total Dinitronaphthalenes | 2.5 mg/L | Dye factory effluent |

Note: This table is illustrative and based on available data. More comprehensive monitoring data is needed for a complete picture of environmental concentrations.

Source Identification and Emission Pathways

The primary sources of this compound in the environment are linked to its industrial production and use. It serves as a key intermediate in the synthesis of various commercial products, including 1,5-diaminonaphthalene, which is a precursor for certain dyes and polyurethanes.

Emission pathways can include:

Industrial Wastewater Discharges: Effluents from manufacturing plants that produce or use this compound can contain dissolved or suspended particles of the compound, leading to water contamination.

Atmospheric Deposition: While less volatile than some other organic compounds, this compound can be released into the atmosphere as dust or adsorbed onto particulate matter from industrial facilities. These particles can then be deposited onto soil and water surfaces.

Improper Waste Disposal: Solid wastes and residues from industrial processes containing this compound, if not managed and disposed of correctly, can be a significant source of soil and groundwater contamination.

Accidental Spills: Spills during production, transportation, or handling can lead to localized but high concentrations of the compound in the environment.

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is determined by a combination of its chemical properties and the environmental conditions it is exposed to. Its persistence, mobility, and the mechanisms by which it is degraded are crucial for understanding its long-term environmental impact.

Persistence and Mobility in Environmental Compartments

Nitroaromatic compounds, in general, are known for their persistence in the environment. The presence of the nitro groups makes the aromatic ring electron-deficient and thus less susceptible to oxidative degradation by microorganisms. While specific long-term persistence studies on this compound are not widely available, its chemical structure suggests that it is likely to be resistant to rapid degradation.

The mobility of this compound in the environment is influenced by its solubility in water and its tendency to adsorb to soil and sediment particles. It has a relatively low water solubility, which suggests that its movement in aqueous systems might be limited. However, it can be transported over longer distances while adsorbed to suspended particles in water or as airborne particulate matter. In soil, its mobility will depend on the organic matter content, with higher organic matter soils likely to retain the compound more strongly, reducing its potential to leach into groundwater.

Photocatalytic Oxidation of this compound

Photocatalytic oxidation is a promising advanced oxidation process for the degradation of persistent organic pollutants like this compound. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive hydroxyl radicals that can break down the organic molecule.

A study investigating the photocatalytic oxidation of three dinitronaphthalene isomers, including this compound, in the presence of TiO₂ (Degussa P-25) demonstrated the potential of this technology. The experiments, conducted in a photoreactor with a Xenon lamp, showed that this compound could be degraded through this process. The study also delved into the theoretical aspects, using quantum mechanical calculations to understand the reaction mechanisms. The results indicated that the reactions are orbital-controlled and electrophilic in nature, and that the adsorption of the dinitronaphthalene isomers onto the TiO₂ surface plays a significant role in their reactivity.

Biodegradation Potential of this compound

The biodegradation of nitroaromatic compounds is a complex process. The electron-withdrawing nature of the nitro groups makes these compounds resistant to the initial oxidative attacks that are common in the microbial degradation of many aromatic hydrocarbons.

While specific studies focusing exclusively on the biodegradation of this compound are limited, research on related compounds provides valuable insights. The microbial degradation of naphthalene (B1677914), the parent compound, is well-documented and typically proceeds through the formation of intermediates like salicylate (B1505791) and catechol, which are then further metabolized.

For nitroaromatic compounds, both aerobic and anaerobic degradation pathways have been observed. Under anaerobic conditions, the nitro groups can be reduced by microorganisms to amino groups, forming aminonaphthalenes. These intermediates may be more amenable to further degradation. Aerobic degradation of some dinitrotoluenes has been shown to be initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the removal of a nitro group as nitrite.

The potential for biodegradation of this compound likely depends on the presence of microbial communities with the appropriate enzymatic machinery. It is plausible that a consortium of different microbial species, each carrying out specific steps in the degradation pathway, would be required for its complete mineralization.

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound (1,5-DNN) in various environmental matrices are crucial for assessing its environmental fate and potential exposure risks. Advanced analytical techniques, particularly chromatographic methods coupled with sensitive detectors, are essential for achieving the low detection limits required for trace analysis.

Chromatographic Techniques for Trace Analysis (e.g., GC-MS, HPLC)

Chromatography is a fundamental technique for the separation, quantification, and identification of this compound. researchgate.net Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the determination of nitro-polycyclic aromatic hydrocarbons, including this compound. researchgate.net In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides detailed mass spectral data, allowing for highly specific identification and quantification. The mass spectrum of this compound serves as a unique fingerprint for its confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of this compound. scispace.comfrontiersin.org Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach. scispace.com For instance, 1,5-DNN can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. scispace.com Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic structure of 1,5-DNN absorbs UV light. For enhanced specificity, HPLC can be coupled with mass spectrometry (LC-MS). The purity of this compound is often determined to be greater than or equal to 97.0% by HPLC. frontiersin.org

| Technique | Principle | Detector | Application for this compound |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based identification. | Mass Spectrometer (MS) | Provides high specificity for the identification and quantification of 1,5-DNN in complex mixtures. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Ultraviolet (UV) Detector, Mass Spectrometer (MS) | Routinely used for the analysis and purity assessment of 1,5-DNN. scispace.comfrontiersin.org |

Extraction Methods from Environmental Matrices

The effective extraction of this compound from environmental samples such as soil, water, and air is a critical prerequisite for accurate analysis. The choice of extraction method depends on the sample matrix and the concentration of the analyte.

For solid samples, solvent extraction is a common approach. Acetone (B3395972) has been identified as a suitable solvent for the extraction and purification of dinitronaphthalene isomers from crude mixtures. eurofins.denih.gov This process involves washing the solid precipitate containing the dinitronaphthalenes with acetone to selectively dissolve the target compounds, which can then be further analyzed. eurofins.denih.gov

For aqueous samples, solid-phase extraction (SPE) is a widely used technique. re-place.be In SPE, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent, effectively concentrating it and removing interfering substances.

Toxicological Assessment of this compound

The toxicological profile of this compound is of significant concern due to its classification as a genotoxic and mutagenic compound. Understanding its interaction with biological systems is essential for evaluating its potential health risks.

Genotoxicity and Mutagenicity Studies (In Vitro and In Vivo)

This compound is suspected of causing genetic defects and is classified as a genotoxin. researchgate.netnih.gov Its mutagenic potential has been investigated in various test systems, both in vitro and in vivo.

In Vitro Studies:

Ames Test (Bacterial Reverse Mutation Assay): The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria. nih.gov Studies on this compound in the Salmonella typhimurium/E. coli mutagenicity test have yielded both positive and negative results, suggesting that its mutagenicity may be dependent on the specific test conditions and metabolic activation systems used. nih.gov

Chinese Hamster Ovary (CHO) Cell Assays: In vitro cytogenetic studies using CHO cells have been conducted to evaluate the potential of this compound to induce chromosomal damage. These studies have assessed both chromosome aberrations and sister chromatid exchanges. nih.gov

In Vivo Studies:

Drosophila melanogaster Somatic Mutation and Recombination Test (SMART): In an in vivo study using the fruit fly Drosophila melanogaster, this compound was found to induce somatic mutations. nih.gov However, the observed response was weaker than that induced by the parent compound, naphthalene. nih.gov

| Assay | Test System | Endpoint | Result for this compound | Reference |

|---|---|---|---|---|

| Ames Test | Salmonella typhimurium/E. coli | Gene mutation | Positive and Negative results reported | nih.gov |

| Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | Chromosomal damage | Data available from cytogenetic studies | nih.gov |

| Sister Chromatid Exchange Test | Chinese Hamster Ovary (CHO) cells | Chromosomal damage | Data available from cytogenetic studies | nih.gov |

| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Somatic mutation | Positive (weaker than naphthalene) | nih.gov |

Mechanisms of Bioactivation and Interaction with Biological Systems

The genotoxicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive intermediates that can interact with cellular macromolecules, such as DNA. The primary mechanism of bioactivation for nitroaromatics often involves the reduction of the nitro groups. youtube.com This reduction can be catalyzed by enzymes known as nitroreductases, leading to the formation of nitroso and N-hydroxylamino derivatives. youtube.com These intermediates are electrophilic and can covalently bind to DNA, forming DNA adducts. The formation of DNA adducts is a critical event in the initiation of mutagenesis and carcinogenesis.

While the specific bioactivation pathways for this compound are not as extensively studied as for some other nitroaromatics, it is hypothesized that its genotoxicity is mediated through the reductive metabolism of its nitro groups. The resulting reactive species can then interact with DNA, leading to the genetic damage observed in mutagenicity assays.

For the related compound naphthalene, bioactivation is known to proceed through cytochrome P450-mediated epoxidation of the aromatic ring. nih.gov However, for nitro-substituted naphthalenes, the reduction of the nitro groups is considered a key bioactivation pathway.

Classification within Nitroaromatic Hydrocarbons (NAHs) of Concern

This compound belongs to the class of nitroaromatic hydrocarbons (NAHs), a group of compounds that are of significant environmental and health concern due to their widespread presence and toxic properties. habitablefuture.org Many NAHs are known to be mutagenic and carcinogenic. habitablefuture.org